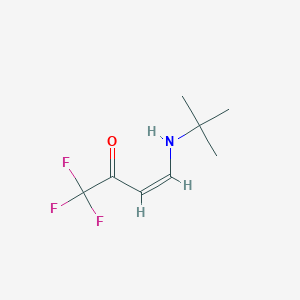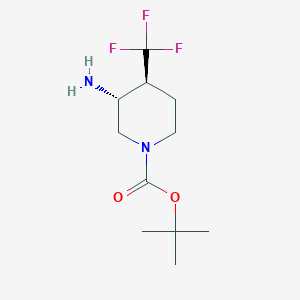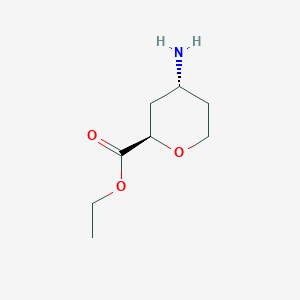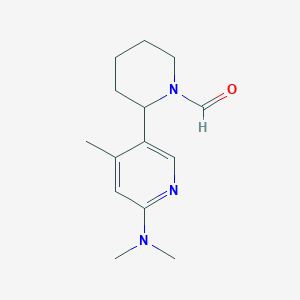
4-N,4-N-diethylbenzene-1,4-diamine;oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,4-N-diethylbenzene-1,4-diamine;oxalate, also known as N,N-Diethyl-p-phenylenediamine oxalate salt, is an organic compound with the molecular formula C10H16N2. It is a derivative of p-phenylenediamine, where the amino groups are substituted with diethyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine typically involves the alkylation of p-phenylenediamine with diethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the amino groups with diethyl groups. The reaction can be represented as follows:
C6H4(NH2)2+2C2H5NH2→C6H4(N(C2H5)2)2+2NH3
Industrial Production Methods
In industrial settings, the production of 4-N,4-N-diethylbenzene-1,4-diamine involves large-scale alkylation processes. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-N,4-N-diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl-substituted derivatives
Aplicaciones Científicas De Investigación
4-N,4-N-diethylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the manufacturing of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as in biochemical assays or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-p-phenylenediamine: A closely related compound with similar chemical properties.
p-Phenylenediamine: The parent compound without diethyl substitution.
N,N-Dimethyl-p-phenylenediamine: A derivative with methyl groups instead of ethyl groups.
Uniqueness
4-N,4-N-diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups enhance its solubility and reactivity compared to its parent compound, p-phenylenediamine. This makes it particularly useful in applications requiring high reactivity and solubility .
Propiedades
Fórmula molecular |
C12H16N2O4-2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-N,4-N-diethylbenzene-1,4-diamine;oxalate |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6)/p-2 |
Clave InChI |
GXSUUFAGHVDMCO-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)







![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)
